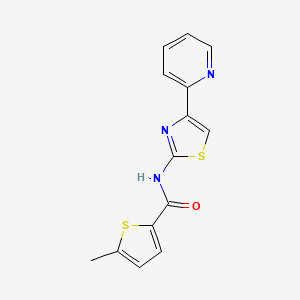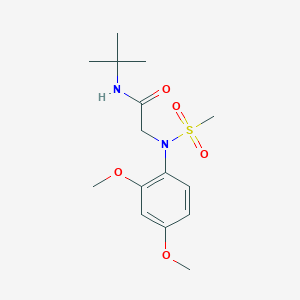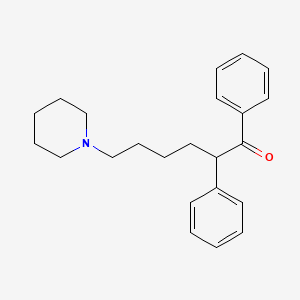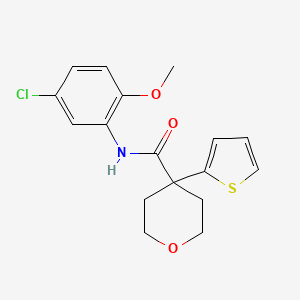
2-Amino-5-butyl-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-butyl-1,3-thiazol-4-one is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds The thiazole ring in this compound consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-butyl-1,3-thiazol-4-one can be achieved through several methods. One common approach involves the reaction of a suitable α-haloketone with thiourea under basic conditions. The reaction typically proceeds as follows:
Starting Materials: α-Haloketone and thiourea.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often with the addition of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The α-haloketone is added to the thiourea solution, and the mixture is heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
化学反応の分析
Types of Reactions
2-Amino-5-butyl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 2-Amino-5-butyl-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
5-Butyl-2-thiazolamine: Another thiazole compound with a butyl group, but differing in the position of the amino group.
Uniqueness
2-Amino-5-butyl-1,3-thiazol-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both an amino group and a butyl group on the thiazole ring provides distinct properties compared to other thiazole derivatives.
特性
CAS番号 |
3805-18-3 |
|---|---|
分子式 |
C7H12N2OS |
分子量 |
172.25 g/mol |
IUPAC名 |
2-amino-5-butyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-4-5-6(10)9-7(8)11-5/h5H,2-4H2,1H3,(H2,8,9,10) |
InChIキー |
RBXFQGUARPUEMP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)N=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)

![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)
![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)


![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)



![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)
